2-(3-Methoxybenzoyl)oxazol

Übersicht

Beschreibung

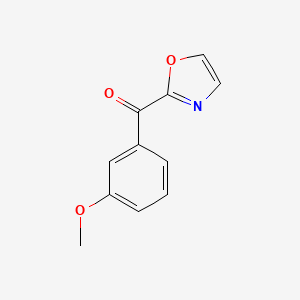

2-(3-Methoxybenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H9NO3. It is characterized by the presence of an oxazole ring fused to a benzoyl group substituted with a methoxy group at the 3-position.

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxybenzoyl)oxazole has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)oxazole can be achieved through several methods. One common approach involves the Robinson–Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods

Industrial production of 2-(3-Methoxybenzoyl)oxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxybenzoyl)oxazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using suitable reducing agents to modify the oxazole ring.

Substitution: Substitution reactions involve the replacement of functional groups on the oxazole ring, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include DBU, bromotrichloromethane, and various halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization yields oxazoles, while substitution reactions can produce a variety of substituted oxazole derivatives .

Wirkmechanismus

The mechanism of action of 2-(3-Methoxybenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions with biological targets, influencing their activity . These interactions can modulate various biological processes, contributing to the compound’s therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-Methoxybenzoyl)oxazole include:

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

- 2-Methoxybenzo[d]oxazole

Uniqueness

2-(3-Methoxybenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the benzoyl ring enhances its reactivity and potential for various applications .

Biologische Aktivität

2-(3-Methoxybenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H9NO3. Its structure features an oxazole ring linked to a benzoyl group, which is further substituted by a methoxy group at the 3-position. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of 2-(3-Methoxybenzoyl)oxazole, supported by research findings, case studies, and data tables.

The mechanism of action of 2-(3-Methoxybenzoyl)oxazole involves its interaction with specific molecular targets within biological systems. The oxazole ring is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the activity of various biomolecules. This characteristic allows the compound to modulate biological pathways effectively, making it a candidate for therapeutic applications in areas such as cancer treatment and infectious diseases .

Antimicrobial Activity

Research indicates that 2-(3-Methoxybenzoyl)oxazole exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(3-Methoxybenzoyl)oxazole | E. coli | 50 |

| S. aureus | 40 | |

| P. aeruginosa | 60 |

These results suggest that the compound's structural features contribute to its antimicrobial effectiveness, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of 2-(3-Methoxybenzoyl)oxazole has also been explored extensively. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The compound appears to interfere with cellular mechanisms that promote cancer cell survival and proliferation.

A comparative analysis of its cytotoxic effects is presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

The data indicate that 2-(3-Methoxybenzoyl)oxazole possesses significant anticancer activity, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research has demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. The specific pathways affected by this compound remain an area of active investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(3-Methoxybenzoyl)oxazole:

- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of oxazoles found that those with methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus compared to their unsubstituted counterparts .

- Case Study on Cancer Cell Lines : In vitro studies involving breast cancer cell lines revealed that treatment with 2-(3-Methoxybenzoyl)oxazole resulted in significant apoptosis, indicating its potential as an anticancer agent .

Future Directions

The ongoing research into the biological activities of 2-(3-Methoxybenzoyl)oxazole suggests several promising avenues for future exploration:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities will enhance understanding and facilitate the development of targeted therapies.

- Formulation Development : Investigating various formulations for improved bioavailability and efficacy could lead to new therapeutic applications.

- Clinical Trials : Initiating clinical trials will be crucial to assess the safety and efficacy of this compound in human subjects.

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIRAZOUSOTBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642066 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-47-2 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.